3-Cyclopropyl-2-fluorobut-2-enoic acid
CAS No.: 1564046-42-9
Cat. No.: VC3088127
Molecular Formula: C7H9FO2
Molecular Weight: 144.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564046-42-9 |
|---|---|
| Molecular Formula | C7H9FO2 |
| Molecular Weight | 144.14 g/mol |
| IUPAC Name | (Z)-3-cyclopropyl-2-fluorobut-2-enoic acid |
| Standard InChI | InChI=1S/C7H9FO2/c1-4(5-2-3-5)6(8)7(9)10/h5H,2-3H2,1H3,(H,9,10)/b6-4- |
| Standard InChI Key | SBOPRPMFVIOUAH-XQRVVYSFSA-N |
| Isomeric SMILES | C/C(=C(\C(=O)O)/F)/C1CC1 |
| SMILES | CC(=C(C(=O)O)F)C1CC1 |
| Canonical SMILES | CC(=C(C(=O)O)F)C1CC1 |
Introduction
Structural and Physical Properties
3-Cyclopropyl-2-fluorobut-2-enoic acid (C7H9FO2) represents an interesting structural combination of three key moieties: a carboxylic acid group, a fluorinated alkene, and a cyclopropyl substituent. This unique arrangement contributes to its distinctive properties and potential applications in various fields.
Basic Structural Parameters
The compound features a central fluorinated alkene with a methyl group, a cyclopropyl substituent, and a carboxylic acid functional group. The specific arrangement of these groups defines the geometric isomerism observed in this molecule.
Table 1: Structural and Physical Properties of 3-Cyclopropyl-2-fluorobut-2-enoic acid
| Property | Value |
|---|---|
| Molecular Formula | C7H9FO2 |
| Molecular Weight | 144.14 g/mol |
| SMILES | CC(=C(C(=O)O)F)C1CC1 |
| InChI | InChI=1S/C7H9FO2/c1-4(5-2-3-5)6(8)7(9)10/h5H,2-3H2,1H3,(H,9,10) |
| InChIKey | SBOPRPMFVIOUAH-UHFFFAOYSA-N |
| CAS Number | 1564046-42-9 |
The molecular structure consists of a central C=C double bond where one carbon is linked to fluorine (C-F) and a carboxylic acid group (COOH), while the other carbon connects to a methyl group (CH3) and a cyclopropyl ring .
Spectroscopic Properties
The predicted collision cross-section (CCS) data provides valuable information for mass spectrometry identification and analysis of this compound. These measurements help in the characterization and identification of the molecule in complex mixtures.
Table 2: Predicted Collision Cross Section Data for Various Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 145.06593 | 132.4 |
| [M+Na]+ | 167.04787 | 141.7 |
| [M+NH4]+ | 162.09247 | 139.3 |
| [M+K]+ | 183.02181 | 139.8 |
| [M-H]- | 143.05137 | 137.0 |
| [M+Na-2H]- | 165.03332 | 137.3 |
| [M]+ | 144.05810 | 135.6 |
| [M]- | 144.05920 | 135.6 |
These CCS values represent the effective area of the molecule as it travels through a drift gas under the influence of an electric field, providing a characteristic physical property that can be used for identification purposes .
Isomeric Forms and Stereochemistry
3-Cyclopropyl-2-fluorobut-2-enoic acid can exist in different isomeric forms, primarily due to the presence of the C=C double bond that gives rise to E/Z (trans/cis) isomerism.
E/Z Isomerism
The compound exists as a mixture of isomers, with the Z-isomer ((Z)-3-Cyclopropyl-2-fluorobut-2-enoic acid) being specifically identified in the literature. The stereochemistry around the double bond significantly influences the physical properties and reactivity of these compounds .
In the Z-isomer, the fluorine and the carboxylic acid group are positioned on the same side of the double bond, while in the E-isomer, they would be on opposite sides. The isomeric purity of such compounds is often crucial for their biological activity and application in medicinal chemistry .
Synthetic Methods
The synthesis of 3-cyclopropyl-2-fluorobut-2-enoic acid and related vinyl fluorides presents interesting challenges in organic chemistry, particularly regarding stereoselectivity. Several approaches have been developed for the synthesis of such compounds.
Horner-Wadsworth-Emmons Olefination
One practical method to access di- and trisubstituted vinyl fluorides like 3-cyclopropyl-2-fluorobut-2-enoic acid is through a selective Horner-Wadsworth-Emmons olefination followed by hydrolysis. This approach provides crystalline 2-fluoroacrylic acids with high isomeric purity (>98%) .
The olefination reaction typically involves the use of a phosphonate reagent that reacts with an appropriate ketone or aldehyde to form the desired alkene structure. The stereoselectivity of this reaction can be controlled by the choice of base and reaction conditions .
Stereoselective Approaches
For the synthesis of vinyl fluorides such as 3-cyclopropyl-2-fluorobut-2-enoic acid, different bases can be used to control the stereochemical outcome of the olefination reaction:
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Using MeMgBr as a base tends to favor the formation of Z-isomers
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Using n-BuLi at low temperatures (-78°C) typically gives E-isomers with high selectivity
The stereochemical outcome is influenced by the coordination of the metal counterion with the phosphonate reagent and the approach trajectory during the addition step .
Decarboxylation Approaches
For related compounds, a subsequent silver-catalyzed stereoretentive decarboxylation has been employed to produce vinyl fluorides with high isomeric purity. This method avoids the need for tedious chromatography to remove minor isomers .
Table 3: Effect of Catalysts on Decarboxylation of α-Fluoroacrylic Acids
| Entry | Catalyst | Conversion (%) | E/Z Ratio |
|---|---|---|---|
| 1 | Ag2CO3 | 85 | 99:1 |
| 2 | AgOAc | 100 | 96:4 |
| 3 | Rh(nbd)2BF4 | 15 | 99:1 |
The data shows that silver-based catalysts, particularly AgOAc and Ag2CO3, are highly effective for the decarboxylation of α-fluoroacrylic acids while maintaining stereochemical integrity .
Comparison with Related Compounds
To better understand the unique properties of 3-cyclopropyl-2-fluorobut-2-enoic acid, it is instructive to compare it with structurally related compounds.
Comparison with Other Fluorinated Acids
2-Fluorobut-2-enoic acid (C4H5FO2) is a simpler analog that lacks the cyclopropyl group. This compound has a lower molecular weight (104.08 g/mol) and different physical properties, but shares the key structural feature of a fluorinated alkene with a carboxylic acid group .
Both compounds belong to the class of α-fluoroacrylic acids, which have been studied for their unique reactivity patterns and potential applications in synthetic chemistry and medicinal research .
Comparison with Non-Fluorinated Analogs
3-Cyclopropylprop-2-enoic acid (C6H8O2) represents the non-fluorinated analog of our target compound. The absence of the fluorine atom significantly alters the electronic properties and reactivity of the molecule .
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3-Cyclopropyl-2-fluorobut-2-enoic acid | C7H9FO2 | 144.14 | Reference compound |
| 2-Fluorobut-2-enoic acid | C4H5FO2 | 104.08 | Lacks cyclopropyl group |
| 3-Cyclopropylprop-2-enoic acid | C6H8O2 | 112.13 | Non-fluorinated analog |
| (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid | C6H7FO2 | 130.12 | Lacks methyl group |
This comparison highlights the structural uniqueness of 3-cyclopropyl-2-fluorobut-2-enoic acid and provides context for understanding its potential properties and applications .
Analytical Methods and Characterization
Several analytical techniques are particularly useful for characterizing 3-cyclopropyl-2-fluorobut-2-enoic acid and determining its isomeric purity.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and isomeric purity of vinyl fluorides like 3-cyclopropyl-2-fluorobut-2-enoic acid:
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1H NMR can identify key proton signals associated with the methyl group, cyclopropyl ring, and carboxylic acid
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19F NMR is particularly valuable for fluorinated compounds, providing a sensitive probe for the fluorine environment
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1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiments can confirm the stereochemical arrangement around the double bond
Mass Spectrometry
Mass spectrometry, particularly when coupled with collision cross-section measurements, provides an effective means of identifying and characterizing 3-cyclopropyl-2-fluorobut-2-enoic acid. The predicted CCS values for various adducts (as shown in Table 2) offer a characteristic fingerprint for this compound .
X-ray Crystallography
For definitive determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction analysis is invaluable. This technique has been used to confirm the geometry of related α-fluoroacrylic acids, and could similarly be applied to 3-cyclopropyl-2-fluorobut-2-enoic acid .
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